3-[2-(Methylamino)ethoxy]benzonitrile
Description
Properties
IUPAC Name |
3-[2-(methylamino)ethoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXSIIXDZIVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038699-39-6 | |
| Record name | 3-[2-(methylamino)ethoxy]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-(methylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Methylamino)ethoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy and methylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
3-[2-(Methylamino)ethoxy]benzonitrile is primarily studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various biological targets:
- Neurological Disorders : Research indicates that this compound may serve as a potential treatment for conditions such as anxiety and Alzheimer's disease by acting on neurotransmitter systems.
- Ligand Activity : The compound has shown promise as a ligand for receptors involved in neurotransmission, potentially enhancing cholinergic activity by inhibiting acetylcholinesterase (AChE) .
The compound exhibits several biological activities that are of interest to researchers:
- Antitumor Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives of benzothiazole have been shown to affect inflammatory cytokine levels and promote cell death in various cancer cell lines .
- Neuroprotective Effects : By inhibiting AChE, this compound may protect neurons from oxidative stress and neurodegeneration, making it a candidate for further studies in neuroprotection .
Case Studies
Several studies have explored the applications and effects of similar compounds to this compound:
Anticancer Properties
A study synthesized novel benzothiazole compounds that exhibited significant anticancer properties by inducing apoptosis and inhibiting cell migration in various cancer cell lines. These findings highlight the potential of benzothiazole derivatives in cancer therapy .
Neuroprotective Studies
Research on related compounds has shown their ability to scavenge reactive oxygen species (ROS), providing protection against ischemia/reperfusion injury. Such properties suggest that this compound could be beneficial in treating neurodegenerative diseases .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits proliferation and induces apoptosis in cancer cells |
| Neuroprotective Effects | Protects neurons from oxidative stress and enhances cholinergic signaling |
Mechanism of Action
The mechanism of action of 3-[2-(Methylamino)ethoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-[2-(Methylamino)ethoxy]benzonitrile with key analogs, emphasizing substituent variations, physicochemical properties, and pharmacological relevance:
Structural and Electronic Differences
- Substituent Effects: The methylamino group in this compound introduces basicity (pKa ~8–9), whereas the dimethylamino analog (4-position) has reduced basicity due to steric hindrance and increased alkylation . Sulfur-containing analogs (e.g., compound 24) exhibit distinct electronic profiles due to the thioether (-S-) group, which may enhance stability against oxidative metabolism compared to ethers . Fluorinated derivatives (e.g., ) display altered electronic properties and improved membrane permeability due to fluorine’s electronegativity and lipophilicity.
Research Findings and Trends
- Solubility and Bioavailability: Ethoxy and methylamino substituents balance polarity and lipophilicity, making these compounds suitable for oral drug formulations .
- Structure-Activity Relationships (SAR) : Positional isomerism (3- vs. 4-substitution) significantly impacts receptor binding. For example, 4-substituted analogs often exhibit higher metabolic stability .
- Emerging Applications : Sulfur-containing derivatives are being evaluated for antitumor activity, leveraging thioether’s role in redox modulation .
Biological Activity
3-[2-(Methylamino)ethoxy]benzonitrile, also known as a benzonitrile derivative, has garnered attention in scientific research due to its potential therapeutic applications and biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique chemical structure that includes:
- Benzonitrile Group : Contributes to the compound's stability and interaction with biological targets.
- Methylamino Group : Enhances solubility and potential receptor binding.
- Ethoxy Group : Modifies the electronic properties, influencing biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is known to modulate the activity of specific proteins involved in cellular signaling pathways. Notably, it has been shown to influence phosphodiesterase (PDE) activity, which is crucial for regulating intracellular levels of cyclic nucleotides.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy in various biological contexts:
-
Antimicrobial Studies :
- Research demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
- Anti-inflammatory Research :
- Cytotoxicity in Cancer Models :
- Neuropharmacological Effects :
Q & A
Q. What are the recommended synthetic routes for 3-[2-(Methylamino)ethoxy]benzonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves nucleophilic substitution of 2-chloroethoxybenzonitrile with methylamine under basic conditions. Optimization includes:
- Catalyst Screening : Use of cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) to enhance nucleophilicity .
- Solvent Selection : Polar aprotic solvents like DMF or THF improve reaction kinetics .
- Temperature Control : Heating to 60–80°C accelerates substitution while minimizing side reactions.
- Purification : Silica gel chromatography or recrystallization in ethyl acetate/hexane mixtures ensures purity (>97% by GC) .
Note: Yield improvements (up to 95%) are achievable by iterative adjustment of amine equivalents and reaction time .
Q. How should researchers handle and store this compound to ensure safety and compound stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation .
- Safety Protocols :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation (H333) or skin contact (H313) .
- Waste disposal: Segregate halogenated solvents and cyanide-containing byproducts for specialized treatment to prevent environmental contamination .
Advanced Research Questions
Q. What computational methods are employed to study the role of this compound in directing palladium-catalyzed meta-C–H activation?
- Methodological Answer :
- Density Functional Theory (DFT) : Used to model palladium-ligand interactions. The dianionic N-acetylglycine ligand (Scheme 8 in ) stabilizes monomeric Pd(II) species, favoring meta-selective transition states via a seven-membered palladacycle .
- Key Parameters :
- Conformational Flexibility : The ether-oxygen in the template enables adaptive binding to Pd(II), contrasting with rigid, sterically bulky templates that favor para-selectivity .
- Regioselectivity Analysis : Transition state energies for meta vs. para pathways are compared using Gibbs free energy calculations (ΔΔG‡ ≈ 2–3 kcal/mol difference) .
Q. How can discrepancies in regioselectivity outcomes be analyzed when using flexible templates like this compound in C–H activation reactions?
- Methodological Answer :
- Mechanistic Probes :
Isotopic Labeling : Use deuterated substrates to track kinetic isotope effects (KIEs) and identify rate-limiting steps (e.g., C–H cleavage vs. reductive elimination) .
Competition Experiments : Compare yields and selectivity between benzamide derivatives and hydrocinnamic acid analogs to assess template adaptability .
- Data Contradictions : Computational models may predict para-selectivity for rigid templates, while experimental results show dominant meta-selectivity with flexible templates. Resolve via:
- Crystallography : Solve Pd(II)-template complex structures to validate coordination geometry .
- Kinetic Profiling : Monitor reaction intermediates via in situ NMR or mass spectrometry to identify selectivity-determining steps .
Key Research Gaps and Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
